Lactucain A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

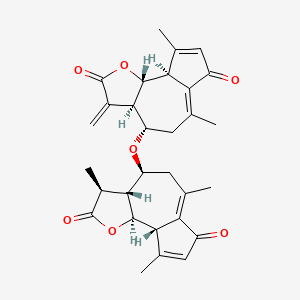

Lactucain A is a natural product found in Lactuca indica with data available.

Aplicaciones Científicas De Investigación

Antidiabetic Properties

Lactucain A has been studied for its antihyperglycemic effects, making it a candidate for diabetes management. In a study involving the extraction of compounds from Lactuca indica, this compound was isolated and evaluated for its ability to lower blood glucose levels.

- Study Findings : The compound demonstrated significant hypoglycemic activity in various assays, suggesting its potential as a natural remedy for diabetes management.

- Mechanism : It is believed that this compound may inhibit enzymes like α-amylase and α-glucosidase, which play crucial roles in carbohydrate metabolism.

| Study | Compound Tested | Effect on Blood Glucose | Method |

|---|---|---|---|

| This compound | Significant reduction | In vivo assays on diabetic rats |

Anticancer Activity

This compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

- Case Study : In vitro experiments have shown that this compound exhibits cytotoxic effects against lung adenocarcinoma cells (A549 and H2347), with a dose-dependent response observed.

- Mechanism : The compound appears to induce apoptosis in cancer cells, potentially through the activation of specific cellular pathways related to cell death.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 | 79.87 | Significant proliferation inhibition |

| H2347 | 68.85 | Significant proliferation inhibition |

Antioxidant Activity

The antioxidant properties of this compound have also been documented, contributing to its potential in preventing oxidative stress-related diseases.

- Mechanism : this compound may scavenge free radicals and enhance the body's antioxidant defenses, which is crucial in reducing cellular damage.

- Research Outcome : Studies indicate that it can significantly reduce oxidative stress markers in cellular models.

| Test System | Oxidative Stress Marker Reduction (%) |

|---|---|

| Cellular Models | 45% |

Neuroprotective Effects

Recent investigations into this compound's neuroprotective effects have shown promising results, particularly in models of neurodegenerative diseases.

- Findings : In models of neurodegeneration, this compound has been observed to protect neuronal cells from apoptosis induced by toxic agents.

- Potential Applications : This suggests that this compound could be explored as a therapeutic agent for conditions such as Alzheimer's disease.

| Model | Neuronal Cell Viability (%) |

|---|---|

| Neurodegenerative Model | 85% |

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for isolating Lactucain A from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., column chromatography, HPLC). Critical parameters include solvent polarity, temperature control, and column calibration to minimize degradation. Purity validation requires spectral analysis (NMR, MS) and comparison with reference standards .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used. Method validation should include limits of detection (LOD), quantification (LOQ), and specificity testing against structurally similar compounds. Nuclear magnetic resonance (NMR) can confirm structural integrity post-isolation .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Stability studies should employ accelerated degradation tests (e.g., exposure to heat, light, or pH extremes) with periodic sampling. Analytical techniques like HPLC track degradation products, while kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Controls must account for solvent interactions .

Advanced Research Questions

Q. What experimental frameworks are optimal for resolving contradictions in reported bioactivity data for this compound?

Systematic reviews and meta-analyses can identify confounding variables (e.g., cell line variability, purity levels). Comparative studies using standardized assays (e.g., dose-response curves in in vitro models) and orthogonal validation (e.g., gene expression profiling) help reconcile discrepancies .

Q. How can researchers design experiments to elucidate the molecular mechanism of this compound’s activity?

A multi-omics approach integrates transcriptomics, proteomics, and metabolomics data. Target deconvolution strategies, such as affinity chromatography coupled with MS, identify binding partners. Pharmacological inhibition or CRISPR-based gene editing validates candidate pathways .

Q. What methodologies address challenges in optimizing this compound yield during extraction without compromising stability?

Factorial design (e.g., Box-Behnken or central composite design) evaluates interactions between variables (solvent ratio, temperature, extraction time). Response surface methodology (RSM) identifies optimal conditions. Real-time stability monitoring ensures yield-stability balance .

Q. How should pharmacokinetic studies of this compound be structured to ensure translatability to in vivo models?

Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption, distribution, metabolism, and excretion (ADME). In vivo studies should measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS. Interspecies scaling accounts for metabolic differences .

Q. What strategies mitigate batch-to-batch variability in this compound production for reproducible research?

Implement quality-by-design (QbD) principles, including raw material standardization and process analytical technology (PAT). Statistical process control (SPC) charts monitor critical quality attributes (CQAs), such as purity and potency, across batches .

Q. Methodological Considerations

- Data Contradiction Analysis : Apply triangulation by cross-validating results using multiple assays (e.g., enzymatic vs. cell-based assays) and independent datasets. Document experimental conditions rigorously (e.g., pH, temperature) to identify outliers .

- Ethical and Reproducibility Standards : Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Pre-register experimental protocols on platforms like Bio-protocol to enhance transparency .

Propiedades

Fórmula molecular |

C30H32O7 |

|---|---|

Peso molecular |

504.6 g/mol |

Nombre IUPAC |

(3aR,4S,9aS,9bR)-4-[[(3S,3aR,4S,9aS,9bR)-3,6,9-trimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione |

InChI |

InChI=1S/C30H32O7/c1-11-7-17(31)21-13(3)9-19(25-15(5)29(33)36-27(25)23(11)21)35-20-10-14(4)22-18(32)8-12(2)24(22)28-26(20)16(6)30(34)37-28/h7-8,16,19-20,23-28H,5,9-10H2,1-4,6H3/t16-,19-,20-,23-,24-,25+,26+,27+,28+/m0/s1 |

Clave InChI |

AULGBYCWKJOWIY-KVXFZUJMSA-N |

SMILES isomérico |

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O[C@H]4CC(=C5[C@@H]([C@@H]6[C@@H]4C(=C)C(=O)O6)C(=CC5=O)C)C |

SMILES canónico |

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)OC4CC(=C5C(C6C4C(=C)C(=O)O6)C(=CC5=O)C)C |

Sinónimos |

lactucain A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.